REACTION_CXSMILES
|
[S:1]1[C:5]2[C:6](O)=[CH:7][C:8]([OH:10])=[CH:9][C:4]=2[CH:3]=[CH:2]1.[C:12](=[O:15])([O-])[O-].[K+].[K+].I[CH3:19].N>CC(C)=O.CO>[CH3:19][O:10][C:8]1[CH:7]=[C:6]([O:15][CH3:12])[C:5]2[S:1][CH:2]=[CH:3][C:4]=2[CH:9]=1 |f:1.2.3|
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Name
|
1-benzothiophene-5,7-diol
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Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C(=CC(=C2)O)O
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
912 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography over silica gel (cyclohexane/ethyl acetate 40:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C2=C(C=CS2)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |